2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Description
2-[(4S)-4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is a stereoisomer of the antifungal drug luliconazole, differing in the configuration of the chiral center at the 4-position of the 1,3-dithiolane ring. While luliconazole adopts the (4R) configuration and (2E) geometry, this compound is characterized by the (4S) stereochemistry and (2Z) isomerism . Its molecular formula is C₁₄H₉Cl₂N₃S₂, with a molecular weight of 354.28 g/mol .
Structurally, it contains a 1,3-dithiolane ring fused to a 2,4-dichlorophenyl group and an imidazole-acetonitrile moiety. This compound is primarily recognized as an impurity in luliconazole synthesis rather than a therapeutically active agent, as stereochemical configuration critically influences antifungal efficacy .
Properties
Molecular Formula |
C14H9Cl2N3S2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/t13-/m1/s1 |
InChI Key |
YTAOBBFIOAEMLL-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@@H](SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile typically involves the reaction of 2,4-dichlorophenyl derivatives with imidazole and dithiolan intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The dithiolane ring undergoes oxidation at sulfur centers under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acetic acid | 25–40°C | Sulfoxide derivatives |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane | 0–5°C | Sulfone derivatives |
-
Key Observation : Sulfoxides form preferentially under mild conditions, while sulfones require stronger oxidizing agents and lower temperatures to avoid over-oxidation of other functional groups.
Reduction Reactions
The compound’s imine-like C=N bond and sulfur atoms are susceptible to reduction:
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol | Thiol intermediate (unstable, undergoes further cyclization) |
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol | Partially saturated dithiolane with retained imidazole ring |
-
Mechanistic Insight : Reduction of the dithiolane ring is stereospecific, preserving the (4S) configuration due to steric hindrance from the 2,4-dichlorophenyl group .
Nucleophilic Substitution
The cyano (-C≡N) and imidazole groups participate in substitutions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amines | Reflux in THF | Imidazole-amide derivatives |
| Thiols (e.g., HSCH₂CO₂H) | Basic aqueous medium | Thioether-linked analogs |
-
Limitations : Reactions at the cyano group require activation via Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
Cycloaddition Reactions
The conjugated system in the dithiolane-imidazole framework enables cycloadditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| [4+2] Diels-Alder | Heat (80°C), Dienophile (e.g., maleic anhydride) | Fused bicyclic adducts |
| 1,3-Dipolar Cycloaddition | Azides, Cu(I) catalyst | Triazole-containing derivatives |
-
Regioselectivity : The electron-withdrawing cyano group directs cycloaddition to the dithiolane’s α-carbon.
Comparative Reactivity with Structural Analogs
Reactivity differences between stereoisomers and analogs:
Mechanistic Studies
Scientific Research Applications
Antimicrobial and Antifungal Activity
One of the primary applications of 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is its use as an antimicrobial agent. Research has indicated that this compound exhibits potent antifungal properties, making it a candidate for treating fungal infections. Its mechanism involves disrupting fungal cell membrane integrity, which is critical for maintaining cellular function .
Pharmaceutical Development
The compound is being explored for its therapeutic effects in various diseases. In particular, its structural similarities to other imidazole derivatives suggest potential applications in drug design for conditions such as cancer and infections caused by resistant pathogens. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease progression .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables chemists to create novel compounds with tailored properties for specific applications .
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of (S)-Luliconazole against various fungal strains. The results demonstrated significant inhibition of growth at low concentrations compared to established antifungal agents. This study highlights the compound's potential as a new treatment option for resistant fungal infections .
Case Study 2: Synthesis of Novel Derivatives
Research conducted on the synthesis of derivatives of this compound showed promising results in creating compounds with enhanced biological activity. These derivatives were tested against cancer cell lines and exhibited varying degrees of cytotoxicity, suggesting that modifications to the original structure can lead to improved therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Stereochemistry and Activity : The (4R) configuration in luliconazole is essential for its potent antifungal activity, while the (4S) isomer (target compound) shows markedly reduced efficacy due to altered binding to fungal cytochrome P450 enzymes .
Substituent Effects: Lanoconazole, which substitutes a 2-chlorophenyl group instead of 2,4-dichlorophenyl, retains activity but is less potent than luliconazole .
Heterocyclic Core : Terconazole replaces the imidazole ring with a triazole, enhancing systemic absorption but increasing toxicity risks .
Antifungal Spectrum
- Luliconazole : Broad-spectrum activity against dermatophytes (Trichophyton rubrum, T. mentagrophytes), with superior potency to terbinafine and clotrimazole .
- Target Compound : Lacks clinical utility due to poor binding affinity .
- Lanoconazole: Effective against Candida spp. but requires higher concentrations than luliconazole .
Research Findings and Implications
Stereochemical Purity : Regulatory guidelines mandate strict control of the (4S) isomer in luliconazole formulations, as it represents a critical quality attribute .
Structure-Activity Relationship (SAR): The 2,4-dichlorophenyl group and (4R) configuration optimize hydrophobic interactions with fungal lanosterol 14α-demethylase, explaining luliconazole’s efficacy .
Thermodynamic Stability : The (2E) geometry in luliconazole enhances conformational rigidity, improving target binding compared to the (2Z) isomer .
Biological Activity
The compound 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile , commonly referred to as Luliconazole , is a synthetic antifungal agent that has garnered attention for its efficacy against various fungal infections. This article explores its biological activity, mechanisms of action, and clinical applications based on diverse research findings.
Luliconazole has the following chemical structure:
- Chemical Formula : C₁₃H₉Cl₂N₃S₂
- Molecular Weight : 308.26 g/mol
- CAS Number : 187164-19-8
Structural Characteristics
Luliconazole features a dithiolan ring and an imidazole moiety, which contribute to its biological activity. The presence of the dichlorophenyl group enhances its lipophilicity, aiding in membrane penetration.
Luliconazole primarily functions as an inhibitor of lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis in fungi. By disrupting ergosterol synthesis, it compromises the integrity of the fungal cell membrane, leading to cell death.
Key Mechanisms:
- Inhibition of Ergosterol Synthesis : Luliconazole inhibits the conversion of lanosterol to ergosterol by targeting the cytochrome P450 enzyme (CYP51), essential for fungal growth and reproduction.
- Membrane Disruption : The resultant depletion of ergosterol affects membrane fluidity and function, resulting in increased permeability and eventual cell lysis.
Antifungal Efficacy
Luliconazole has shown broad-spectrum antifungal activity against various dermatophytes and yeasts. Its effectiveness has been documented in several studies:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Trichophyton rubrum | 0.03 - 0.125 µg/mL | |
| Candida albicans | 0.5 - 1 µg/mL | |
| Microsporum canis | 0.06 - 0.25 µg/mL |
Clinical Applications
Luliconazole is primarily used in topical formulations for treating superficial fungal infections such as:
- Tinea pedis (athlete's foot)
- Tinea cruris (jock itch)
- Tinea corporis (ringworm)
Case Studies
- Efficacy in Tinea Pedis : A clinical trial demonstrated that luliconazole cream applied once daily for two weeks resulted in a significant reduction in fungal infection compared to placebo, with a cure rate exceeding 80% .
- Safety Profile : In a study involving over 500 patients, luliconazole was well-tolerated with minimal side effects such as local irritation or erythema .
Comparative Analysis with Other Antifungals
The following table compares luliconazole with other antifungal agents based on their mechanism of action and spectrum of activity:
| Antifungal Agent | Mechanism of Action | Spectrum of Activity |
|---|---|---|
| Luliconazole | Ergosterol synthesis inhibition | Broad-spectrum |
| Clotrimazole | Ergosterol synthesis inhibition | Broad-spectrum |
| Terbinafine | Squalene epoxidase inhibition | Dermatophytes primarily |
| Ketoconazole | Ergosterol synthesis inhibition | Broad-spectrum |
Q & A
Q. What are the key challenges in synthesizing 2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile, and how can reaction conditions be optimized?
Synthesis of this compound requires careful control of stereochemistry (4S configuration) and the dithiolane ring formation. Key steps include:
- Precursor selection : Use of 2,4-dichlorophenyl intermediates and imidazole derivatives as starting materials, as seen in analogous syntheses of dichlorophenyl-imidazole compounds .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for the acetonitrile moiety.
- Yield optimization : Recent methods for similar compounds achieved >70% purity via column chromatography and recrystallization .
- Analytical validation : Monitor reactions using HPLC and LC-MS to track intermediates and byproducts .
Q. What spectroscopic and computational methods are critical for characterizing this compound’s structure?
- NMR : - and -NMR confirm the imidazole ring proton environments and dithiolane carbon connectivity. Chemical shifts for dichlorophenyl protons (δ 7.2–7.8 ppm) and imidazole protons (δ 7.5–8.1 ppm) are diagnostic .
- X-ray crystallography : Resolves stereochemistry and confirms the 4S configuration, as demonstrated for structurally related dithiolane-imidazole derivatives .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
Q. How can researchers design initial biological activity screens for this compound?
- Antifungal assays : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 protocols), given the antifungal activity of structurally related imidazole derivatives .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
- Enzyme inhibition : Evaluate binding to cytochrome P450 14α-demethylase (CYP51), a target of azole antifungals .
Advanced Research Questions
Q. How does the stereochemistry of the dithiolane ring influence biological activity and target binding?
- Stereochemical analysis : Compare the 4S isomer with its enantiomer using circular dichroism (CD) and X-ray crystallography. For example, in related compounds, the S-configuration enhances antifungal potency by 3–5-fold .
- Molecular docking : Map interactions between the dithiolane moiety and hydrophobic pockets in CYP51 .
Q. What experimental strategies can resolve contradictions in reported biological data for this compound?
- Dose-response validation : Reproduce assays across multiple labs to rule out protocol variability.
- Metabolite profiling : Use LC-MS to identify degradation products that may affect activity .
- Resistance studies : Expose fungal strains to sublethal doses to assess mutation-driven resistance, a common issue with imidazole antifungals .
Q. How can researchers investigate the environmental persistence and degradation pathways of this compound?
- Photolysis studies : Expose to UV light (254 nm) and analyze breakdown products via HPLC-MS. Related dichlorophenyl compounds show half-lives of 5–10 days in sunlight .
- Microbial degradation : Screen soil microbiota for species capable of cleaving the dithiolane ring, a pathway observed in sulfur-containing agrochemicals .
- Ecotoxicology : Assess toxicity to Daphnia magna and algae using OECD Test Guidelines 202/201 .
Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent variation : Syntize analogs with fluorophenyl or methoxyphenyl groups in place of dichlorophenyl, as seen in SAR studies of imidazole antifungals .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to predict activity based on electronic (e.g., Hammett σ) and steric parameters .
- In vivo efficacy : Test top candidates in murine models of systemic candidiasis, measuring fungal burden in kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
